molecular formula C24H19BrN2O5S B11520819 (2E)-6-acetyl-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

(2E)-6-acetyl-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

Cat. No.: B11520819
M. Wt: 527.4 g/mol
InChI Key: AQGOGICAGOUIGS-AWQFTUOYSA-N
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Description

The compound (2E)-6-ACETYL-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE is a complex organic molecule with a unique structure that includes a thiazolopyrimidine core, a bromobenzodioxole moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-ACETYL-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Introduction of the Bromobenzodioxole Moiety: This step involves the bromination of a benzodioxole precursor followed by its condensation with the thiazolopyrimidine core.

    Addition of the Methoxyphenyl Group: This is typically done through a Friedel-Crafts acylation reaction using methoxybenzene and an acyl chloride derivative.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule under controlled temperature and solvent conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-6-ACETYL-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides and ketones.

    Reduction: Reduced thiazolopyrimidine derivatives.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

(2E)-6-ACETYL-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of (2E)-6-ACETYL-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-6-ACETYL-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE
  • (2E)-6-ACETYL-2-[(6-FLUORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE

Uniqueness

The uniqueness of (2E)-6-ACETYL-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromobenzodioxole moiety, in particular, enhances its reactivity and potential as a pharmacophore.

Properties

Molecular Formula

C24H19BrN2O5S

Molecular Weight

527.4 g/mol

IUPAC Name

(2E)-6-acetyl-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

InChI

InChI=1S/C24H19BrN2O5S/c1-12-21(13(2)28)22(14-4-6-16(30-3)7-5-14)27-23(29)20(33-24(27)26-12)9-15-8-18-19(10-17(15)25)32-11-31-18/h4-10,22H,11H2,1-3H3/b20-9+

InChI Key

AQGOGICAGOUIGS-AWQFTUOYSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC4=C(C=C3Br)OCO4)/SC2=N1)C5=CC=C(C=C5)OC)C(=O)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC4=C(C=C3Br)OCO4)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C

Origin of Product

United States

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